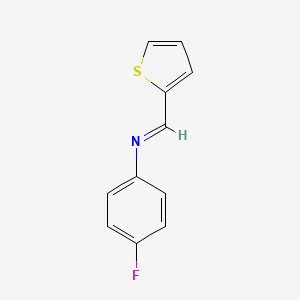
Antiviral agent 8
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Antiviral agent 8 is a compound that has garnered significant attention in the field of medicinal chemistry due to its potent antiviral properties. This compound is part of a broader class of antiviral agents that are designed to inhibit the replication of viruses, thereby preventing the spread of viral infections. This compound has shown efficacy against a range of viruses, making it a valuable tool in the fight against viral diseases.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Antiviral agent 8 typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the use of nucleoside analogs, which are modified nucleosides that mimic the natural building blocks of DNA and RNA. The synthesis process often includes steps such as fluorination, enantioselective aldol reactions, and annulative fluoride displacement . These reactions are carried out under specific conditions to ensure high yield and purity of the final product.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up to meet the demand for antiviral therapies. The process involves optimizing the reaction conditions to maximize efficiency and minimize costs. This includes the use of large-scale reactors, continuous flow systems, and advanced purification techniques to produce this compound in bulk quantities.
化学反应分析
Types of Reactions: Antiviral agent 8 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure to enhance its antiviral activity and pharmacokinetic properties.
Common Reagents and Conditions: Common reagents used in the synthesis and modification of this compound include fluorinating agents, reducing agents, and nucleophiles. The reactions are typically carried out under controlled conditions, such as specific temperatures, pressures, and pH levels, to ensure the desired outcome.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, each with unique properties and potential applications. These derivatives are often tested for their antiviral activity to identify the most effective compounds.
科学研究应用
Antiviral agent 8 has a wide range of scientific research applications. In chemistry, it is used as a model compound to study the mechanisms of antiviral activity and to develop new synthetic methodologies. In biology, it is used to investigate the interactions between viruses and host cells, providing insights into viral replication and pathogenesis. In medicine, this compound is being explored as a potential treatment for various viral infections, including those caused by coronaviruses, influenza viruses, and herpesviruses . Additionally, it has applications in the pharmaceutical industry for the development of new antiviral drugs.
作用机制
The mechanism of action of Antiviral agent 8 involves inhibiting viral replication by targeting specific stages of the viral life cycle. This compound interferes with the synthesis of viral DNA or RNA, preventing the virus from replicating and spreading . The molecular targets of this compound include viral enzymes such as polymerases and proteases, which are essential for viral replication. By binding to these enzymes, this compound blocks their activity, thereby inhibiting the production of new viral particles.
相似化合物的比较
Antiviral agent 8 is unique in its broad-spectrum antiviral activity, which sets it apart from other antiviral agents. Similar compounds include nucleoside analogs such as acyclovir and remdesivir, which also target viral replication but may have different mechanisms of action and efficacy profiles . Compared to these compounds, this compound has shown promising results in preclinical studies, indicating its potential as a versatile antiviral agent.
属性
分子式 |
C36H38F2O4 |
|---|---|
分子量 |
572.7 g/mol |
IUPAC 名称 |
bis[2-(4-fluorophenyl)ethyl] (2E,4E,6E,8E,10E,12E,14E)-2,6,11,15-tetramethylhexadeca-2,4,6,8,10,12,14-heptaenedioate |
InChI |
InChI=1S/C36H38F2O4/c1-27(11-7-13-29(3)35(39)41-25-23-31-15-19-33(37)20-16-31)9-5-6-10-28(2)12-8-14-30(4)36(40)42-26-24-32-17-21-34(38)22-18-32/h5-22H,23-26H2,1-4H3/b6-5+,11-7+,12-8+,27-9+,28-10+,29-13+,30-14+ |
InChI 键 |
COHLILLHOLDEPW-KUHDAXAFSA-N |
手性 SMILES |
C/C(=C\C=C\C=C(\C=C\C=C(\C(=O)OCCC1=CC=C(C=C1)F)/C)/C)/C=C/C=C(/C(=O)OCCC2=CC=C(C=C2)F)\C |
规范 SMILES |
CC(=CC=CC=C(C)C=CC=C(C)C(=O)OCCC1=CC=C(C=C1)F)C=CC=C(C)C(=O)OCCC2=CC=C(C=C2)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



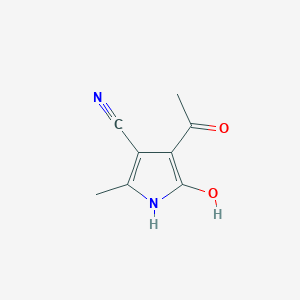

![Methyl [(2-thioxobenzo[d]thiazol-3(2H)-yl)methyl] cyanocarbonimidodithioate](/img/structure/B13912053.png)
![5,7-Ditert-butyl-3-[2,6-di(propan-2-yl)phenyl]-1,3-benzoxazol-3-ium;trifluoroborane;fluoride](/img/structure/B13912060.png)

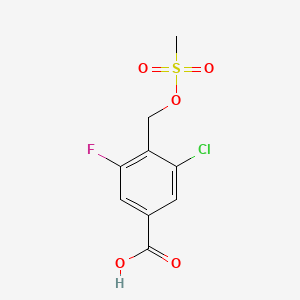
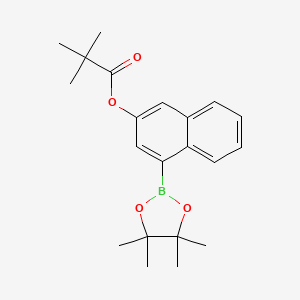

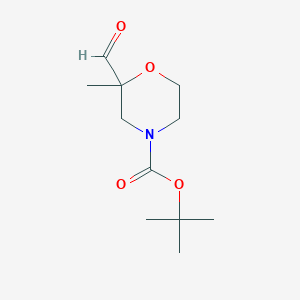
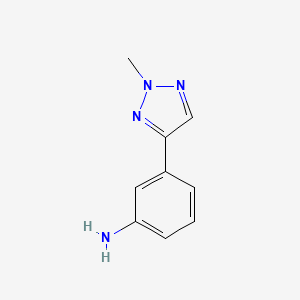
![Potassium [2,2'-bithiophen]-5-yltrifluoroborate](/img/structure/B13912110.png)
